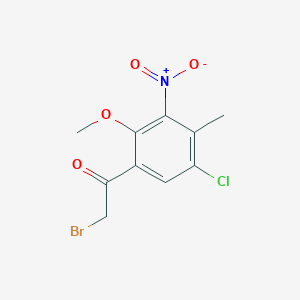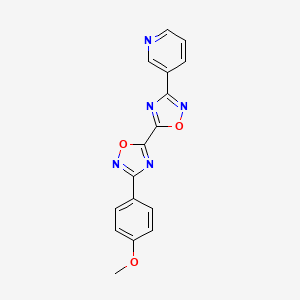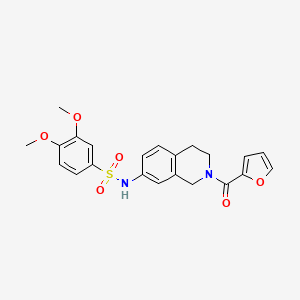![molecular formula C9H17N B2554241 7-Methyl-1-azaspiro[3.5]nonane CAS No. 2402830-43-5](/img/structure/B2554241.png)
7-Methyl-1-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-1-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (4s,7s)-7-methyl-1-azaspiro[3.5]nonane .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine . High-quality images of the 3D molecular structure of “this compound” have been created .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . The boiling point is 186.1±8.0 °C at 760 mmHg . The compound has a molar refractivity of 38.7±0.4 cm3 . It has 1 H bond acceptor and 1 H bond donor .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
7-Methyl-1-azaspiro[3.5]nonane, as part of the broader family of spiroaminals and azaspirocyclic compounds, is involved in various chemical syntheses and displays significant biological activities. These compounds are notable for their unique structural configurations and biological relevance. Sinibaldi and Canet (2008) highlight the significance of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, in both natural and synthetic products that demonstrate considerable biological activities. Their study emphasizes the challenging yet intriguing nature of synthesizing these compounds due to their complex structures and potential applications (Sinibaldi & Canet, 2008).
Synthesis Techniques
The synthesis of spirocyclic compounds, including variations of this compound, is a significant area of study. Gurry, McArdle, and Aldabbagh (2015) describe a synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, using spirocyclic oxetanes and oxidative cyclizations. This process illustrates the intricate methods required to create these complex molecules (Gurry, McArdle, & Aldabbagh, 2015). Additionally, Sukhorukov et al. (2008) discuss the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into the catalytic hydrogenation and mechanistic aspects of synthesizing related compounds (Sukhorukov et al., 2008).
Applications in Biological and Medicinal Chemistry
In the realm of medicinal chemistry, the structure of this compound and its derivatives are utilized in the development of various bioactive compounds. For example, Matsuda et al. (2018) explored the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which showed promising results in glucose lowering effects in diabetic rats, demonstrating the potential medical applications of these compounds (Matsuda et al., 2018).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
- The role of FAAH is to regulate the levels of these signaling molecules, which play a role in pain modulation, inflammation, and other physiological processes .
- Elevated endocannabinoids can modulate pain perception, reduce inflammation, and affect mood and appetite .
- Inhibition of FAAH by 7-Methyl-1-azaspiro[3.5]nonane leads to increased endocannabinoid availability, influencing ECS-mediated processes .
- These properties impact bioavailability , determining how much of the compound reaches its target site .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- this compound is likely absorbed through the gastrointestinal tract. It may distribute to various tissues, including the brain due to its lipophilic nature. Metabolism occurs primarily in the liver, where it may undergo phase I and phase II reactions. Elimination occurs via urine and feces.
Result of Action
Action Environment
Propiedades
IUPAC Name |
7-methyl-1-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUQHGSEBIIFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

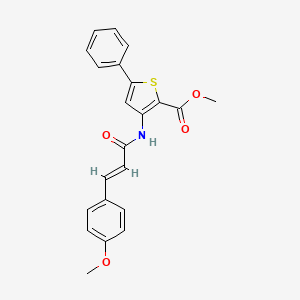
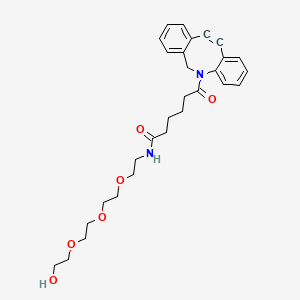
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)
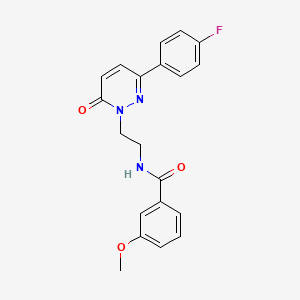


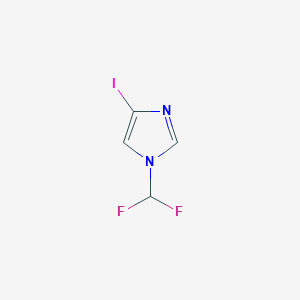

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
